1-(3,3-Dimethyl-2-oxobutyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Description

Propriétés

IUPAC Name |

1-(3,3-dimethyl-2-oxobutyl)-6-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-12(2,3)9(14)7-13-6-8(11(16)17)4-5-10(13)15/h4-6H,7H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDBQTFGXWSVRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN1C=C(C=CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(3,3-Dimethyl-2-oxobutyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

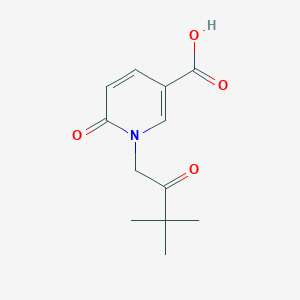

The compound can be represented by the following chemical structure:

This structure features a dihydropyridine core, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may modulate enzyme activity or receptor signaling pathways involved in cellular processes. Specific studies have highlighted its potential to inhibit certain enzymes linked to cancer cell proliferation and microbial infections.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various human tumor cell lines. For instance, a study evaluating a series of pyridine derivatives found that certain analogs demonstrated cytotoxicity comparable to established chemotherapeutics like doxorubicin against colon cancer cell lines .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Comparison |

|---|---|---|---|

| Compound 24 | HT29 (Colon) | 0.4 | 2.5x more active than doxorubicin |

| Compound 15 | MCF7 (Breast) | 5.0 | Moderate activity |

| Compound 23 | A549 (Lung) | 8.0 | Low activity |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have reported that related dihydropyridine derivatives exhibit broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria . The highest activity was noted against Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 24 | S. aureus | 32 μg/mL |

| Compound 20 | E. coli | 16 μg/mL |

| Compound 15 | Pseudomonas aeruginosa | 64 μg/mL |

Case Studies

Several case studies have explored the biological activities of compounds structurally related to this compound:

- Cytotoxicity Study : A series of synthesized dihydropyridine derivatives were tested for cytotoxicity against human cancer cell lines. The study concluded that modifications on the dihydropyridine scaffold significantly influenced the anticancer activity .

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of various dihydropyridine derivatives, revealing that some compounds exhibited activity comparable to standard antibiotics .

Comparaison Avec Des Composés Similaires

Substituent-Dependent Physicochemical Properties

The substituent at the N1 position significantly influences molecular properties. Key analogs and their characteristics are summarized below:

Table 1: Substituent Effects on Key Properties

Key Observations:

- Aromatic vs. Aliphatic Substituents : Benzyl and halogenated benzyl derivatives (e.g., 4-chloro, 4-fluoro) exhibit higher melting points and crystallinity compared to aliphatic substituents like 3,3-dimethyl-2-oxobutyl, which likely reduces crystallinity due to branched-chain flexibility .

- Electron-Withdrawing Effects : Halogenated analogs (Cl, F) increase acidity of the carboxylic acid group, enhancing solubility in polar solvents .

Medicinal Chemistry

- Proteasome Inhibition: Benzyl derivatives (e.g., compound 8 in ) inhibit Trypanosoma cruzi proteasomes (IC₅₀ ~0.5 µM), attributed to aromatic π-π interactions with active sites .

- Metallo-β-Lactamase Inhibition: 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives (e.g., compound 14) show nanomolar activity against VIM-2 enzymes, with low cytotoxicity (CC₅₀ > 100 µM) .

The 3,3-dimethyl-2-oxobutyl group’s aliphatic ketone may reduce π-π binding efficiency but improve membrane permeability due to increased lipophilicity.

Materials Science

- Coordination Polymers: Dimeric analogs (H2L1/H2L2) form Zn(II) coordination polymers effective in heterogeneous catalysis (e.g., Knoevenagel reactions) . The target compound’s mono-substituted structure lacks the bridging capability required for such applications.

Méthodes De Préparation

Hydrothermal Synthesis of 6-oxo-1,6-dihydropyridine-3-carboxylic acid Core

A fundamental step in synthesizing the target compound involves preparing the 6-oxo-1,6-dihydropyridine-3-carboxylic acid moiety. A robust hydrothermal method has been documented for this intermediate, which is crucial for subsequent functionalization.

Procedure : In a 25 mL jacketed hydrothermal reactor, 0.54 g of 2-chloro-5-trifluoromethylpyridine is combined with 17 mL of water. The sealed reactor is heated at 100–180 °C for 24 to 72 hours. After natural cooling to room temperature, the reaction mixture yields white flaky crystals of 6-oxo-1,6-dihydropyridine-3-carboxylic acid.

Advantages : This method produces crystals with low thermal stress and minimal internal defects, resulting in high stability and long shelf life at room temperature. The use of water as a solvent makes the process environmentally friendly. The reaction yield exceeds 80% under optimized conditions.

Example : At 140 °C for 72 hours, 0.4008 g of the crystalline product was isolated from the reaction mixture after drying.

| Parameter | Condition | Outcome |

|---|---|---|

| Reactants | 0.54 g 2-chloro-5-trifluoromethylpyridine + 17 mL water | White flaky crystals obtained |

| Temperature | 100–180 °C | Optimal crystallinity |

| Reaction Time | 24–72 hours | High yield (>80%) |

| Cooling | Natural cooling to room temp | Stable crystals |

| Equipment | 25 mL jacketed hydrothermal reactor | Simple, scalable |

Synthetic Strategy for Substituted Dihydropyridines via Michael Addition and Cyclization

The preparation of substituted dihydropyridines such as the title compound often involves multi-component reactions combining β-oxo esters or ketones with ammonium acetate and other nucleophilic partners.

Mechanism Overview : A Michael addition of a phosphorus(V)-substituted vinyl ketone or a β-keto phosphonate to an enamine intermediate derived from ammonium acetate leads to ketoamine intermediates. These undergo intramolecular cyclization to form dihydropyridine rings, followed by oxidation to yield the final pyridine derivatives.

Relevance to Target Compound : The 1-(3,3-dimethyl-2-oxobutyl) substituent can be introduced via a β-oxo ester or ketone precursor analogous to diethyl (2-oxobutyl)phosphonate reacting with appropriate Mannich bases and ammonium acetate.

Yields : Reported yields for similar pyridine-3-phosphonate derivatives range from 49% to 80%, depending on substrates and conditions.

Catalysts and Conditions : Reactions are typically conducted under mild oxidative conditions, sometimes using atmospheric oxygen or activated carbon as oxidants, facilitating the conversion of dihydropyridine intermediates to aromatic pyridines.

| Step | Description | Conditions/Notes |

|---|---|---|

| Michael addition | β-oxo ester + enamine intermediate | Mild heating, presence of ammonium acetate |

| Intramolecular cyclization | Formation of dihydropyridine ring | Thermal or catalytic conditions |

| Oxidation | Conversion to aromatic pyridine | Oxygen, activated carbon, or catalysts |

| Product yields | 49–80% | Substrate dependent |

Microbial Hydroxylation Route for Pyridine Derivatives

An alternative biocatalytic approach involves microbial hydroxylation for regioselective functionalization of pyridine carboxylic acids.

Microorganism : Alcaligenes faecalis (DSM 6269) can hydroxylate pyridine-2-carboxylic acid to yield 6-oxo-1,6-dihydropyridine-2-carboxylic acid, a close structural analog to the target compound’s core.

Advantages : This method offers regioselectivity and mild reaction conditions, suitable for preparative scale synthesis.

Limitations : The approach is specific to certain pyridine derivatives and may require further chemical steps to introduce the 3,3-dimethyl-2-oxobutyl substituent.

Multi-Step Chemical Synthesis Involving Acetal and Lithium Hydride Chemistry

A more complex synthetic route reported for related dihydropyridine derivatives involves:

Formation of aminoacetaldehyde dimethyl acetal adducts with methyl 4-methoxyacetoacetate and DMFDMA (dimethylformamide dimethyl acetal).

Subsequent reaction with dimethyl oxalate and lithium hydride in methanol at controlled low temperatures (-25 to 40 °C) over 14 hours.

Hydrolysis with lithium hydroxide and quenching with aqueous hydrochloric acid under cold conditions.

This multi-stage process yields substituted dihydropyridine-3-carboxylic acids with various substituents, potentially adaptable for the synthesis of the 1-(3,3-dimethyl-2-oxobutyl) derivative.

| Stage | Reagents/Conditions | Purpose |

|---|---|---|

| Stage 1 | Methyl 4-methoxyacetoacetate + DMFDMA + aminoacetaldehyde dimethyl acetal | Formation of intermediate adduct |

| Stage 2 | Dimethyl oxalate + LiH in methanol, 14 h at -25 to 40 °C | Carbon-carbon bond formation |

| Stage 3 | LiOH hydrolysis, aqueous HCl quenching at low temp | Deprotection and acid formation |

Summary Table of Preparation Methods

Q & A

Q. What are the standard synthetic routes for preparing 1-(3,3-Dimethyl-2-oxobutyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid?

The synthesis typically involves multi-step reactions starting with the 6-oxo-1,6-dihydropyridine-3-carboxylic acid core. A common approach includes:

- Coupling reactions : Use of carbodiimide reagents (e.g., EDC·HCl) and activators (e.g., HOBt) to conjugate the carboxylic acid moiety with amines or alkyl halides. For example, 3-fluorobenzyl bromide was coupled to the core in a related compound .

- Solvent selection : Polar aprotic solvents like DMF or pyridine are preferred for solubility and reaction efficiency .

- Purification : Column chromatography (e.g., silica gel with MeOH/CH₂Cl₂ eluent) or recrystallization (e.g., pyridine at 323 K followed by refrigeration) yields high-purity crystals .

Q. What characterization techniques are critical for confirming the structure of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : For verifying substituent positions and stereochemistry. For example, ^1H NMR in CDCl₃ can resolve peaks for aromatic protons and methyl groups .

- X-ray crystallography : To determine crystal packing and confirm regiochemistry, as demonstrated for structurally similar dihydropyridine derivatives .

- High-Performance Liquid Chromatography (HPLC) : To assess purity and detect byproducts .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yield and purity?

Optimization strategies include:

- Temperature control : Lower reaction temperatures (e.g., 0°C) reduce side reactions during coupling steps .

- Stoichiometric adjustments : Increasing the equivalents of coupling agents (e.g., EDC·HCl) enhances reaction efficiency .

- Crystallization conditions : Slow cooling in pyridine or mixed solvents improves crystal quality and purity .

Q. How do substituents on the dihydropyridine core influence biological activity?

Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., halogens) enhance interactions with enzyme active sites, as seen in anti-inflammatory dihydropyridines .

- Bulkier substituents (e.g., diphenylmethyl) may improve target specificity by restricting conformational flexibility .

- Comparative assays using analogs (e.g., fluorobenzyl vs. chlorobenzyl derivatives) can quantify substituent effects on potency .

Q. How should researchers resolve contradictions in reported biological data for dihydropyridine derivatives?

Contradictions often arise from:

- Assay variability : Differences in cell lines (e.g., HEK-293 vs. HeLa) or enzyme sources (e.g., recombinant vs. native proteasomes) .

- Solubility issues : Poor aqueous solubility of hydrophobic derivatives may lead to false negatives. Pre-solubilization in DMSO with <0.1% final concentration is recommended .

- Metabolic instability : Rapid degradation in biological matrices can mask true activity. Stability assays under physiological conditions are critical .

Q. What computational tools are suitable for predicting the compound’s interaction with biological targets?

Methodologies include:

- Molecular docking : Software like AutoDock Vina can model binding to enzyme pockets (e.g., proteasome inhibitors in Trypanosoma cruzi) .

- Density Functional Theory (DFT) : To calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity and binding .

- Molecular Dynamics (MD) simulations : For assessing conformational stability in aqueous or lipid environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.